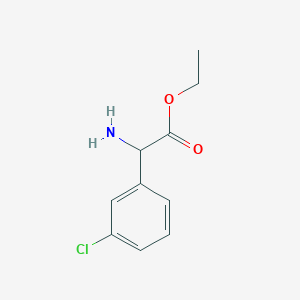
1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, along with two fluorine atoms at the 4-position and a carboxylic acid group at the 3-position
Métodos De Preparación
The synthesis of 1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of materials with specific properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. The fluorine atoms can influence the compound’s reactivity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Lacks the fluorine atoms, which can result in different reactivity and biological activity.
4,4-Difluoropiperidine-3-carboxylic acid:
1-((Benzyloxy)carbonyl)-piperidine-3-carboxylic acid: Similar structure but without the fluorine atoms, leading to different chemical behavior.
The presence of the fluorine atoms and the benzyloxycarbonyl group in this compound makes it unique and potentially more versatile in various applications.
Propiedades
Número CAS |
1303974-25-5 |
|---|---|
Fórmula molecular |
C14H15F2NO4 |
Peso molecular |
299.27 g/mol |
Nombre IUPAC |
4,4-difluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H15F2NO4/c15-14(16)6-7-17(8-11(14)12(18)19)13(20)21-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19) |
Clave InChI |
BESFNGRFFPFNNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(C1(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)



![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)


![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)


![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)



